

The EGFR Inhibitor Osimertinib: A Technical Guide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, marketed under the brand name Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients with specific mutations in the EGFR gene.[1][2] Developed by AstraZeneca, osimertinib was designed to overcome the resistance to earlier-generation EGFR-TKIs, which is often mediated by the T790M "gatekeeper" mutation.[1][3] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for osimertinib.

Chemical Structure and Properties

Osimertinib is a member of the aminopyrimidine class of compounds.[4] It is administered as a mesylate salt.[2]

Table 1: Chemical and Physical Properties of Osimertinib



Property	Value	Source
IUPAC Name	N-(2-{INVALID-LINK amino}-4-methoxy-5-{[4-(1- methyl-1H-indol-3-yl)pyrimidin- 2-yl]amino}phenyl)prop-2- enamide	[2][4]
Molecular Formula	C28H33N7O2	[2][4]
Molecular Weight	499.61 g/mol	[2]
CAS Number	1421373-65-0	[4]
SMILES	C=CC(=O)Nc1cc(Nc2nccc(- c3cn(C)c4ccccc34)n2)c(OC)cc 1N(C)CCN(C)C	[2]
Water Solubility	0.0224 mg/mL (predicted)	[1]
logP	4.47 (predicted)	[1]
pKa (Strongest Basic)	8.87 (predicted)	[1]
pKa (Strongest Acidic)	13.64 (predicted)	[1]

Pharmacological Properties Mechanism of Action

Osimertinib is an irreversible inhibitor of EGFR tyrosine kinase.[5][6] It covalently binds to the cysteine-797 residue in the ATP-binding site of mutant EGFR.[7] This action blocks the downstream signaling pathways that are crucial for cancer cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[4][7]

A key feature of osimertinib is its high selectivity for mutant forms of EGFR, including the sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, while having a significantly lower affinity for wild-type EGFR.[1][3] This selectivity profile contributes to its favorable therapeutic window, reducing the toxicities associated with the inhibition of wild-type EGFR that are often observed with first and second-generation TKIs.[1][4]



In Vitro Potency

The in vitro potency of osimertinib has been demonstrated in various NSCLC cell lines harboring different EGFR mutations.

Table 2: In Vitro IC50 Values of Osimertinib against EGFR Variants

EGFR Variant	IC50 (nM)	Cell Line	Source
Exon 19 deletion	12.92	LoVo	[5]
L858R/T790M	11.44	LoVo	[5]
Wild-Type EGFR	493.8	LoVo	[5]
L858R	12	-	[6]
L858R/T790M	1	-	[6]
Exon 19 deletion (PC-9)	17	PC-9	[8]
L858R (H3255)	4	H3255	[8]
T790M (PC-9ER)	13	PC-9ER	[8]
L858R/T790M (H1975)	5	H1975	[8]

Pharmacokinetic Properties

Table 3: Pharmacokinetic Parameters of Osimertinib

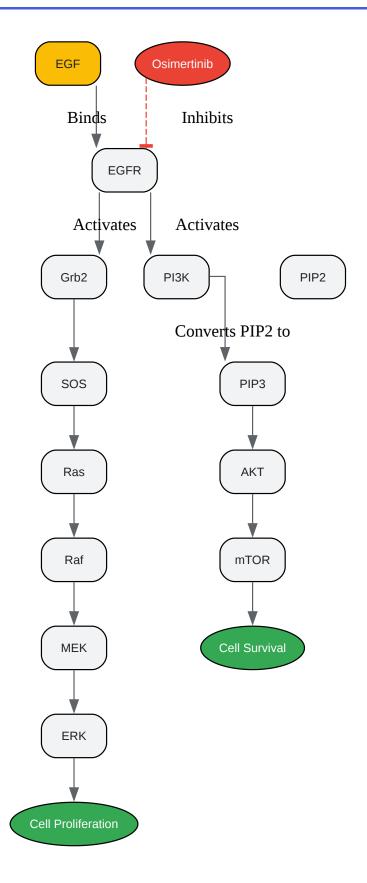


Parameter	Value	Source
Time to Cmax (Tmax)	6 hours (median)	[1][2]
Protein Binding	95%	[1]
Volume of Distribution (Vd)	918 L	[1]
Metabolism	Predominantly by CYP3A4 and CYP3A5	[1][2]
Active Metabolites	AZ7550 and AZ5104	[1]
Elimination Half-life	48 hours	[1][2]
Excretion	Feces (68%), Urine (14%)	[1][2]

Signaling Pathways

Osimertinib targets the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[9][10] Upon binding of ligands such as EGF, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades.[8] In NSCLC with activating EGFR mutations, this pathway is constitutively active. Osimertinib's inhibition of EGFR phosphorylation blocks these downstream signals.





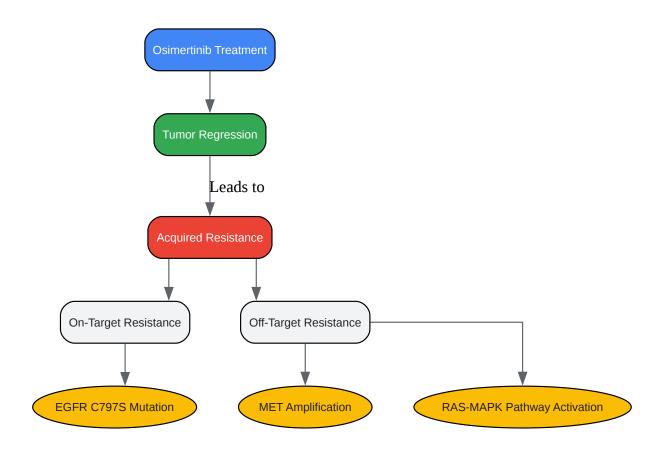
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EGFR signaling pathway and the inhibitory action of Osimertinib.



Mechanisms of Resistance

Despite the efficacy of osimertinib, acquired resistance can develop. The most common ontarget resistance mechanism is the emergence of the C797S mutation in the EGFR kinase domain, which prevents the covalent binding of osimertinib.[3][6] Off-target resistance mechanisms can involve the activation of bypass signaling pathways, such as MET amplification or activation of the RAS-MAPK pathway.[11][12]



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Mechanisms of acquired resistance to Osimertinib.

Experimental ProtocolsIn Vitro Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the IC50 value of osimertinib against EGFR kinase.



Materials:

- Recombinant human EGFR kinase domain (wild-type or mutant)
- Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
- ATP
- Osimertinib
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

- Prepare Serial Dilutions of Osimertinib: Create a series of concentrations of osimertinib in the kinase assay buffer.
- Kinase Reaction: In a 96-well plate, add the EGFR kinase, the kinase substrate, and the osimertinib dilutions.
- Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final concentration of ATP should be at or near its Km for EGFR.
- Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the osimertinib concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

This protocol describes the determination of the IC50 of osimertinib in NSCLC cell lines.[4]

Materials:

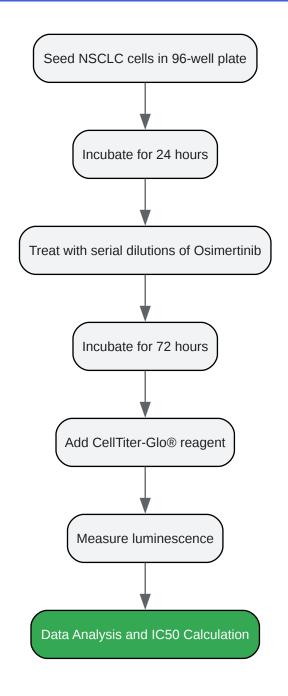


- NSCLC cell lines (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well cell culture plates
- Osimertinib stock solution (in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

Procedure:

- Cell Seeding: Seed the NSCLC cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.[4]
- Drug Treatment: Treat the cells with serial dilutions of osimertinib for 72 hours.[4]
- Viability Assessment: Add the CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.[4]
- Data Analysis: Normalize the luminescence data to the vehicle control (DMSO) and plot cell viability against the logarithm of the osimertinib concentration. Calculate the IC50 value using non-linear regression.[4]





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Workflow for in vitro cell viability assay.

Western Blot for EGFR Phosphorylation

This protocol outlines the steps to assess the effect of osimertinib on the phosphorylation of EGFR.[13]

Materials:



- NSCLC cell lines
- Osimertinib
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate

Procedure:

- Cell Treatment: Treat NSCLC cells with various concentrations of osimertinib for a specified time (e.g., 2 hours).
- Cell Lysis: Lyse the cells and quantify the protein concentration.
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated EGFR and total EGFR. A loading control like β-actin should also be used.
- Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.
- Analysis: Quantify the band intensities to determine the relative levels of phosphorylated EGFR.

Conclusion

Osimertinib is a potent and selective third-generation EGFR-TKI that has transformed the treatment of EGFR-mutated NSCLC. Its unique mechanism of action, which overcomes the T790M resistance mutation while sparing wild-type EGFR, has led to significant improvements in patient outcomes. This technical guide provides a foundational understanding of



osimertinib's chemical and pharmacological properties, along with detailed experimental protocols to facilitate further research and drug development in this area.

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